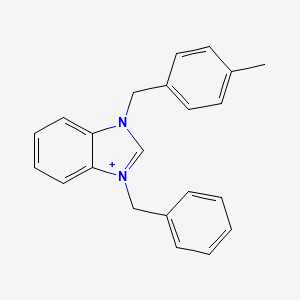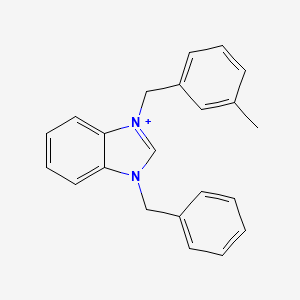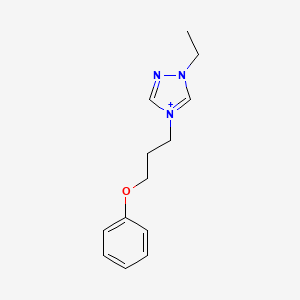
Acid Yellow 156
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 156 is a synthetic dye belonging to the azo dye family, characterized by its vibrant yellow color. It is widely used in various industries, including textiles, leather, and paper, due to its excellent dyeing properties and stability. The compound is known for its ability to produce bright and consistent colors, making it a popular choice for industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 156 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Acid Yellow 156 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further participate in various chemical reactions.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nitro compounds under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce aromatic amines.
Scientific Research Applications
Acid Yellow 156 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of azo dye chemistry and photodegradation.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new dyeing processes and materials.
Mechanism of Action
The mechanism of action of Acid Yellow 156 involves its interaction with various molecular targets, primarily through its azo linkage. The compound can undergo photodegradation under light exposure, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions.
Comparison with Similar Compounds
- Acid Yellow 17
- Acid Yellow 23
- Acid Yellow 25
- Acid Yellow 49
Comparison: Acid Yellow 156 is unique due to its specific molecular structure, which imparts distinct dyeing properties and stability compared to other similar compounds Its ability to produce bright and consistent colors makes it particularly valuable in industrial applications
Properties
CAS No. |
12220-82-5 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
0 |
Synonyms |
Acid Yellow 156 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






